(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine
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Overview
Description
(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 4-chloro-3-fluorobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions are usually mild, with temperatures ranging from room temperature to 50°C .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction: The compound can undergo reduction reactions to form the corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include lactams.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-chloro-3-fluorobenzyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities.
2-(4-chloro-3-fluorobenzyl)pyrrolidine: The racemic mixture of the compound.
4-chloro-3-fluorobenzylamine: A structurally similar compound with different functional groups.
Uniqueness
(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and other enantioselective applications .
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1 |
InChI Key |
NTZWRKGECGBOBJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
C1CC(NC1)CC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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